5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline
Description
Properties
CAS No. |
89028-82-0 |
|---|---|
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C13H10N4O2S/c14-9-7-8(5-6-12(9)17(18)19)20-13-15-10-3-1-2-4-11(10)16-13/h1-7H,14H2,(H,15,16) |
InChI Key |
MIRLKVFTPGOSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC(=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with carbon disulfide to form the benzimidazole ring, followed by nucleophilic substitution reactions to introduce the thioether and nitroaniline groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1.1 Anticancer Properties
Research has indicated that derivatives of benzimidazole, including those similar to 5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline, exhibit significant anticancer activity. For instance, compounds with benzimidazole scaffolds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells, with varying degrees of cytotoxicity (IC50 values ranging from 25.72 μM to 45.2 μM) . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.
1.2 Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that benzimidazole derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, indicating potent antibacterial activity .
Pharmaceutical Applications
2.1 Drug Development
The structural features of this compound make it a valuable candidate in drug design, particularly for targeting serotonin receptors. Compounds that incorporate benzimidazole derivatives have been explored as potential serotonin 5-HT6 receptor antagonists, which are implicated in the treatment of obesity and cognitive disorders . The binding affinity of these compounds is critical for their effectiveness as therapeutic agents.
2.2 Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzimidazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help reduce protein misfolding and aggregation, which are hallmarks of these conditions . The ability to modulate neuroinflammatory responses adds another layer to their therapeutic potential.
Chemical Applications
3.1 Synthesis and Catalysis
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and coupling reactions. The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at enhancing biological activity or improving pharmacokinetic properties .
3.2 Material Science
In material science, compounds containing benzimidazole groups are being investigated for their potential use in creating novel materials with specific electronic or photonic properties. The incorporation of such structures into polymers or nanomaterials could lead to advancements in electronics or drug delivery systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The nitro group can undergo reduction to form reactive intermediates that can further damage cellular components .
Comparison with Similar Compounds
Piperazine Derivatives (e.g., 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazoles)
- Structure : These compounds replace the sulfanyl group with a 4-substituted-piperazin-1-yl moiety at the 5-position of 2-nitroaniline.
- Activity : Exhibited potent α-glucosidase (IC₅₀ = 0.85–29.72 µM) and α-amylase (IC₅₀ = 4.75–40.24 µM) inhibition, outperforming the standard drug acarbose (IC₅₀ = 14.70 µM). The piperazine group enhances solubility and hydrogen-bonding interactions with enzyme active sites .
Benzimidazole-Oxadiazole Hybrids (e.g., 5-(4-(1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol)
- Structure : Features a benzimidazole linked to a 1,3,4-oxadiazole ring via a phenyl spacer.
- The oxadiazole ring contributes to metabolic stability and π-π stacking interactions .
Methyl-Substituted Analogues (e.g., 5-(1H-Benzimidazol-2-yl)-2-methylaniline)
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Piperazine Derivatives : Superior enzyme inhibition likely stems from the piperazine group’s ability to form salt bridges and hydrogen bonds with catalytic residues. The target compound’s sulfanyl group may reduce this capacity but improve passive diffusion.
Oxadiazole Hybrids : The oxadiazole’s electronegativity and planar structure favor antifungal activity, whereas the sulfanyl linker in the target compound could shift therapeutic focus to other targets (e.g., bacterial thioredoxin reductase).
Electronic Effects : The nitro group in the target compound may confer stronger electrophilic character compared to methyl or piperazine substituents, influencing interactions with nucleophilic enzyme sites.
Biological Activity
5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzimidazole moiety, a nitro group, and a thioether linkage. Its molecular formula is CHNOS, with a molecular weight of approximately 286.31 g/mol. The unique structural features contribute to its reactivity and biological properties.
The compound exhibits its biological effects primarily through interaction with biological macromolecules:
- DNA Intercalation : The benzimidazole component can intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antimicrobial and anticancer properties.
- Reactive Intermediates : The reduction of the nitro group can generate reactive intermediates that damage cellular components, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values ranging from 16 µg/mL to 1 µg/mL against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a potent alternative to existing antibiotics.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for anticancer properties. Studies have shown:
- Cell Line Studies : It exhibited micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and U373 (glioblastoma) with IC50 values in the range of 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 15 |
| U373 | 12 |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study demonstrated that derivatives of benzimidazole, including this compound, showed superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
- Cancer Cell Proliferation : Another investigation focused on the impact of the compound on cell proliferation pathways in cancer cells, revealing that it significantly inhibited growth through apoptosis induction.
- Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to various enzymes implicated in bacterial metabolism and cancer cell signaling pathways, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
